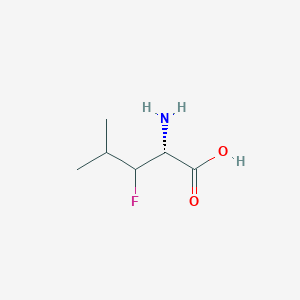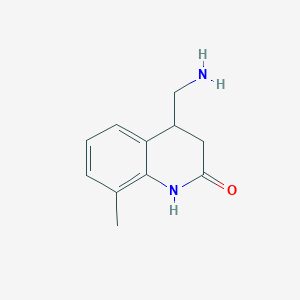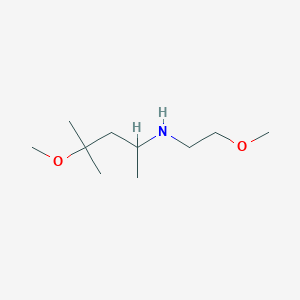
(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine is an organic compound with the molecular formula C10H23NO2 and a molecular weight of 189.30 g/mol . This compound is characterized by the presence of both methoxy and amine functional groups, making it a versatile building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine typically involves the reaction of 4-methoxy-4-methylpentan-2-ylamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxy-4-methylpentan-2-yl)aminobutan-1-ol: Similar structure with an additional hydroxyl group.
2-Pentanone, 4-methoxy-4-methyl-: Similar structure but lacks the amine group.
Uniqueness
(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine is unique due to the presence of both methoxy and amine functional groups, which provide versatility in chemical reactions and applications. This dual functionality allows it to participate in a wide range of synthetic transformations and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C10H23NO2/c1-9(11-6-7-12-4)8-10(2,3)13-5/h9,11H,6-8H2,1-5H3 |
InChI Key |
SSSRGPWAOARHQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


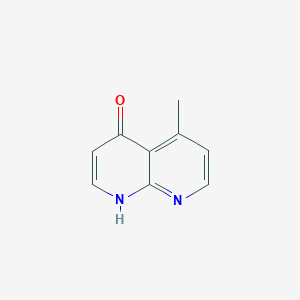
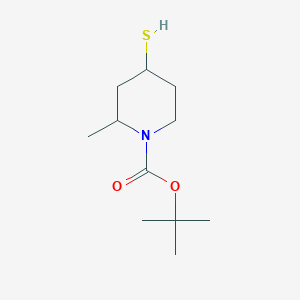
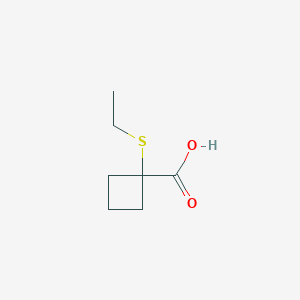
![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide](/img/structure/B13290742.png)
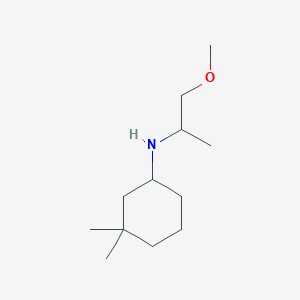
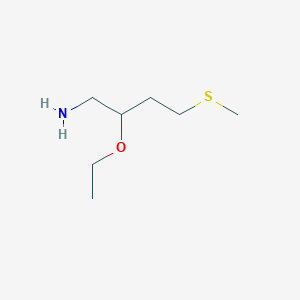
![2-Cyanospiro[3.6]decane-2-carboxylic acid](/img/structure/B13290756.png)
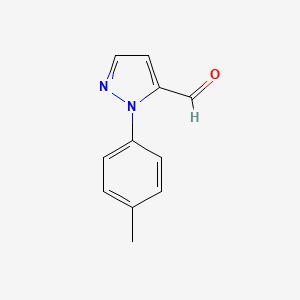
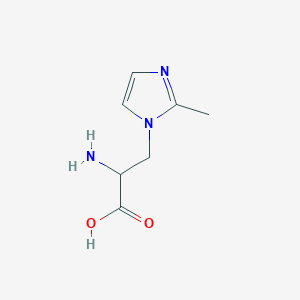
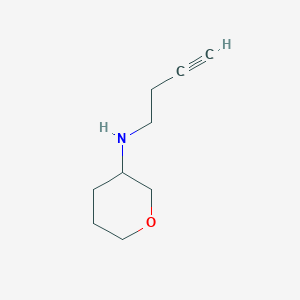
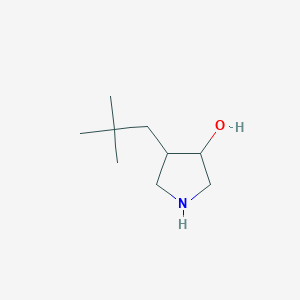
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine](/img/structure/B13290794.png)
